Chemical structure and properties of N-(4-Phenoxyphenyl)glutaramic acid
Chemical structure and properties of N-(4-Phenoxyphenyl)glutaramic acid
Executive Summary & Chemical Identity
N-(4-Phenoxyphenyl)glutaramic acid (CAS: 135407-40-8) is a specialized bifunctional intermediate primarily utilized in immunochemistry and small molecule drug discovery . Structurally, it consists of a 4-phenoxyaniline moiety linked to a glutaric acid backbone via an amide bond.[1]
This molecule serves as a critical hapten —a small molecule that elicits an immune response only when attached to a large carrier such as a protein. The glutaramic acid tail provides a defined five-carbon spacer ending in a carboxylic acid, which acts as a "chemical handle" for bioconjugation without disrupting the electronic or steric integrity of the aromatic recognition element (the phenoxyphenyl group).
Chemical Specifications
| Property | Data |
| IUPAC Name | 5-Oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid |
| Common Synonyms | N-(4-Phenoxyphenyl)glutaramic acid; 4-(4-Phenoxyphenylcarbamoyl)butanoic acid |
| CAS Number | 135407-40-8 |
| Molecular Formula | C₁₇H₁₇NO₄ |
| Molecular Weight | 299.32 g/mol |
| Physical State | Off-white to beige crystalline powder |
| Solubility | DMSO (>10 mg/mL), DMF, Methanol; Low solubility in water (acid form) |
| pKa (Predicted) | ~4.5 (Carboxylic acid), ~14 (Amide N-H) |
Structural Analysis & Design Logic
The "Privileged" 4-Phenoxyphenyl Moiety
The 4-phenoxyphenyl group is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals (e.g., pyrethroid ether metabolites). Its diphenyl ether linkage introduces a specific bond angle (~120°) and flexibility that allows the molecule to adopt conformations favorable for binding to hydrophobic pockets in enzymes or antibodies.
The Glutaramic Acid Linker Strategy
Why glutaric acid? In hapten design, the linker length is critical.
-
Succinic (C4): Often too short; the carrier protein surface may sterically hinder antibody recognition of the hapten.
-
Glutaric (C5): The "Goldilocks" length. It provides sufficient distance (~6–8 Å) from the carrier protein surface, ensuring the 4-phenoxyphenyl group is fully accessible to immune cells, while maintaining enough rigidity to prevent the hapten from folding back onto the protein surface.
Synthesis & Production Protocol
The synthesis of N-(4-Phenoxyphenyl)glutaramic acid follows a classic nucleophilic acyl substitution mechanism, specifically the ring-opening of a cyclic anhydride by an aromatic amine. This reaction is preferred for its high atom economy and lack of complex byproducts.
Reaction Scheme
The reaction involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of glutaric anhydride.
Figure 1: Synthetic pathway via anhydride ring opening.[2] This route avoids the use of coupling reagents (like DCC) in the initial step, simplifying purification.
Bench Protocol (Field-Proven)
Objective: Synthesis of 10 mmol scale batch.
-
Reagents:
-
4-Phenoxyaniline (1.85 g, 10 mmol)
-
Glutaric anhydride (1.25 g, 11 mmol, 1.1 eq)
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Toluene (20 mL).
-
-
Procedure:
-
Dissolve 4-phenoxyaniline in the solvent under nitrogen atmosphere.
-
Add glutaric anhydride in one portion.
-
Crucial Step: Heat to reflux (66°C for THF, 110°C for Toluene) for 2–4 hours. The reaction is usually monitored by TLC (disappearance of aniline).
-
Observation: The product often precipitates out of the solution upon cooling if toluene is used, as the amic acid is less soluble than the starting materials.
-
-
Work-up:
-
Cool the mixture to room temperature.
-
If precipitate forms: Filter and wash with cold solvent.[3]
-
If no precipitate: Evaporate solvent, redissolve in EtOAc, and wash with 1M HCl (to remove unreacted aniline) followed by water.
-
Purification: Recrystallization from Ethanol/Water or Flash Chromatography (MeOH/DCM gradient).
-
Immunochemical Applications (Conjugation)
The primary utility of this compound is as a hapten for generating antibodies against phenoxyphenyl-containing targets (e.g., pesticides like Pyriproxyfen or drug metabolites).
Conjugation Logic
To become immunogenic, the hapten must be conjugated to a carrier protein like KLH (Keyhole Limpet Hemocyanin) or BSA (Bovine Serum Albumin) . The free carboxylic acid of the glutaramic tail is activated to form a stable amide bond with lysine residues on the protein.
The "Two-Step" EDC/NHS Protocol
Using a one-step EDC reaction often leads to cross-linking of the carrier protein. The two-step method is superior for reproducibility.
Figure 2: The Two-Step EDC/NHS conjugation workflow ensures high hapten density and prevents protein polymerization.
Protocol Summary:
-
Activation: Dissolve Hapten in dry DMF. Add 1.2 eq EDC and 1.2 eq NHS. Stir for 1–2 hours to form the NHS-ester.
-
Conjugation: Add the activated hapten solution dropwise to the Carrier Protein dissolved in Carbonate/Bicarbonate buffer (pH 9.0) or PBS (pH 7.4).
-
Note: Organic solvent (DMF) concentration in the final mix should not exceed 10% to prevent protein denaturation.
-
-
Purification: Dialysis against PBS for 24–48 hours to remove unreacted hapten and byproducts.
Analytical Characterization
To validate the identity of the synthesized material, the following spectral features are diagnostic:
-
IR Spectroscopy (ATR):
-
3300 cm⁻¹: N-H stretch (Amide).
-
1710 cm⁻¹: C=O stretch (Carboxylic acid).
-
1660 cm⁻¹: C=O stretch (Amide I band).
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aromatic ether).
-
-
¹H-NMR (DMSO-d₆):
-
δ 12.0 ppm (s, 1H): Carboxylic acid proton (-COOH ).
-
δ 9.8 ppm (s, 1H): Amide proton (-NH -CO-).
-
δ 6.9–7.6 ppm (m, 9H): Aromatic protons (Phenoxyphenyl group).
-
δ 2.3–1.8 ppm (m, 6H): Glutaric chain methylene protons.
-
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Handling: Wear standard PPE (Gloves, Goggles). The compound is generally stable at room temperature but should be stored desiccated to prevent hydrolysis of the amide bond over long periods.
-
Storage: -20°C for long-term storage of the solid; prepare fresh solutions for conjugation.
References
-
Sigma-Aldrich. (n.d.). N-(4-Phenoxyphenyl)glutaramic acid Product Sheet (S730440).[4] Retrieved from
- Vertex AI Search. (2025). Synthesis of hapten TD1 from nicotine and glutaric anhydride. (Contextual reference for glutaramic acid hapten synthesis).
-
Santa Cruz Biotechnology. (n.d.). 3-(4-Chlorophenyl)glutaramic acid (Structural Analog).[5] Retrieved from
-
PubChem. (2025).[6] Compound Summary: Glutaric acid derivatives.[7] Retrieved from
-
Beilstein Journals. (2019). Synthesis of nonracemic hydroxyglutamic acids.[2] (Reference for glutamic/glutaric acid chemistry). Retrieved from
Sources
- 1. epdf.pub [epdf.pub]
- 2. BJOC - Synthesis of nonracemic hydroxyglutamic acids [beilstein-journals.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Glutarat | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-(4-Chlorophenyl)glutaramic acid | 1141-23-7 [chemicalbook.com]
- 6. L-Glutamic acid, N-[[4-[bis(2-chloroethyl)amino]phenoxy]carbonyl]- | C16H20Cl2N2O6 | CID 10431499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
